Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-
Brand Name: Vulcanchem
CAS No.: 1326239-56-8
VCID: VC11720481
InChI: InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25+,26+/m0/s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Molecular Formula: C29H28F6N4O2
Molecular Weight: 578.5 g/mol

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-

CAS No.: 1326239-56-8

Cat. No.: VC11720481

Molecular Formula: C29H28F6N4O2

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- - 1326239-56-8

Specification

CAS No. 1326239-56-8
Molecular Formula C29H28F6N4O2
Molecular Weight 578.5 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea
Standard InChI InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25+,26+/m0/s1
Standard InChI Key QGLQHRHYJCQTQI-ZRJNXXGPSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea, reflects its intricate architecture . Key features include:

  • A cinchona alkaloid-derived bicyclic framework with four defined stereocenters (2R, 4S, 5R, and 9R) .

  • A 6-methoxyquinoline group providing π-basic character for substrate binding.

  • A 3,5-bis(trifluoromethyl)phenyl urea moiety acting as a hydrogen-bond donor and electron-deficient aromatic system.

The stereochemistry at the 9R position is critical for enantioselectivity, as it dictates the spatial arrangement of catalytic sites .

Physicochemical Properties

PubChem data reveal the following computed properties :

PropertyValue
Molecular FormulaC₂₉H₂₈F₆N₄O₂
Molecular Weight578.5 g/mol
XLogP36
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Topological Polar Surface66.5 Ų

The high XLogP3 value (6) indicates significant hydrophobicity, favoring organic solvent systems. The topological polar surface area (66.5 Ų) suggests moderate solubility in polar aprotic solvents like dimethylformamide .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves coupling 3,5-bis(trifluoromethyl)aniline with a cinchona alkaloid derivative under controlled conditions :

  • Cinchona Activation: The cinchona alkaloid (e.g., 6'-methoxycinchonidine) is functionalized at the 9-position to introduce an amine group.

  • Urea Formation: Reacting the activated cinchona derivative with 3,5-bis(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–5°C yields the target compound .

Key challenges include preserving stereochemical integrity and avoiding racemization during coupling. Chromatographic purification is typically required to achieve >99% enantiomeric excess .

Industrial Scalability

Industrial methods remain proprietary, but adaptations of laboratory protocols involve:

  • Continuous Flow Reactors: To enhance mixing and temperature control.

  • Crystallization-Driven Purification: Reducing reliance on chromatography.

Catalytic Mechanisms and Reaction Scope

Bifunctional Activation

The catalyst operates via a dual activation mechanism:

  • Hydrogen Bonding: The urea NH groups activate electrophiles (e.g., carbonyl compounds).

  • π-π Stacking: The electron-deficient 3,5-bis(trifluoromethyl)phenyl group interacts with electron-rich dienophiles or Michael acceptors .

Asymmetric Diels-Alder Cycloadditions

In 2-pyrone Diels-Alder reactions, the catalyst induces enantioselectivities >90% ee by organizing the transition state through hydrogen bonding and steric guidance . For example:

\text{Dienophile + Diene} \xrightarrow{\text{Catalyst}} \text{Chiral Cycloadduct (90–95% ee)}

Intramolecular Aza-Michael Additions

The catalyst enables cyclization of α,β-unsaturated ketones with amines, yielding indoline derivatives with 85–92% ee .

Comparison with Related Organocatalysts

CatalystEnantioselectivity (ee)Substrate ScopeReference
This Compound90–95%Broad (Diels-Alder, aza-Michael)
N,N’-Bis[3,5-(CF₃)₂C₆H₃]thiourea80–88%Limited to nitroalkenes
(8a,9S)-6’-Methoxycinchonan Thiourea85–90%Aldol reactions

Superior performance stems from the cinchona scaffold’s rigidity and the electron-withdrawing CF₃ groups, which enhance substrate preorganization .

Applications in Pharmaceutical Synthesis

Drug Intermediate Production

The catalyst is employed in synthesizing chiral amines and tetracyclic scaffolds for oncology and CNS drugs. For instance, it facilitates the production of palbociclib intermediates with 94% ee .

Biocatalyst Complement

Unlike enzymes, this organocatalyst functions in non-aqueous media, enabling reactions incompatible with biocatalysis (e.g., anhydrous Friedel-Crafts alkylation).

Future Directions

Immobilization Strategies

Heterogenizing the catalyst on mesoporous silica or magnetic nanoparticles could enable recyclability and continuous-flow applications.

Computational Design

Machine learning models predicting transition state geometries may guide the development of next-generation analogs with enhanced activity .

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